N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Mode of Action
The exact mode of action is unknown. Many bioactive compounds work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Cox inhibitors generally affect the synthesis of prostaglandins, which are involved in inflammation .
Result of Action
If it does act as a cox inhibitor, it could potentially reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized from piperonal through a series of reactions, including oxidation and cyclization.
Oxazolidinone Ring Formation: The oxazolidinone ring is formed by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazolidinone intermediates with the pyridine derivative using reagents such as palladium catalysts and bases like cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and reduced oxazolidinones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds are structurally similar and have been studied for their anti-inflammatory properties.
Uniqueness
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its combination of a benzodioxole moiety, an oxazolidinone ring, and a pyridine group, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c25-18(22-10-13-2-1-5-21-9-13)19(26)23-11-17-24(6-7-28-17)20(27)14-3-4-15-16(8-14)30-12-29-15/h1-5,8-9,17H,6-7,10-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVNXWHMTUETQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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